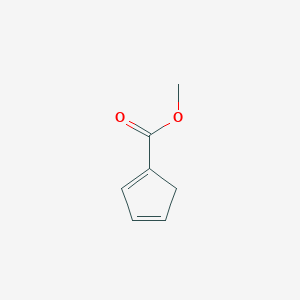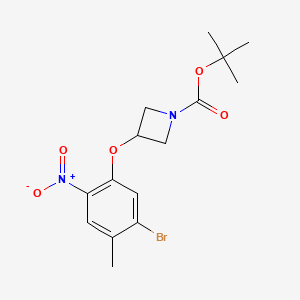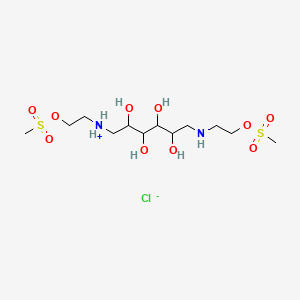
Einecs 244-519-2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Einecs 244-519-2, also known as DTPMP (Diethylenetriaminepenta(methylenephosphonic acid)), is a versatile phosphonic acid widely used in various industrial applications. It is known for its excellent chelating properties and ability to inhibit mineral deposits, making it a valuable compound in water treatment, detergents, and other industries.
準備方法
Synthetic Routes and Reaction Conditions
DTPMP is synthesized through a multi-step process involving the reaction of diethylenetriamine with formaldehyde and phosphorous acid. The reaction typically occurs under controlled temperature and pH conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows: [ \text{Diethylenetriamine} + \text{Formaldehyde} + \text{Phosphorous Acid} \rightarrow \text{DTPMP} ]
Industrial Production Methods
In industrial settings, DTPMP is produced in large-scale reactors where the reactants are mixed and heated to specific temperatures. The reaction mixture is then cooled, and the product is purified through filtration and crystallization processes. The final product is obtained as a solid or aqueous solution, depending on the intended application.
化学反応の分析
Types of Reactions
DTPMP undergoes various chemical reactions, including:
Chelation: DTPMP forms stable complexes with metal ions, preventing their precipitation and deposition.
Oxidation: Under certain conditions, DTPMP can be oxidized to form phosphonic acid derivatives.
Hydrolysis: DTPMP can hydrolyze in the presence of water, leading to the formation of phosphonic acid and amine derivatives.
Common Reagents and Conditions
Chelation: Metal ions such as calcium, magnesium, and iron are common reagents used in chelation reactions with DTPMP.
Oxidation: Oxidizing agents like hydrogen peroxide can be used to oxidize DTPMP.
Hydrolysis: Water and acidic or basic conditions can facilitate the hydrolysis of DTPMP.
Major Products Formed
Chelation: Metal-DTPMP complexes
Oxidation: Phosphonic acid derivatives
Hydrolysis: Phosphonic acid and amine derivatives
科学的研究の応用
DTPMP has a wide range of scientific research applications, including:
Chemistry: Used as a chelating agent in analytical chemistry to prevent metal ion interference in various reactions.
Biology: Employed in biological studies to inhibit metal ion-induced aggregation of proteins and enzymes.
Medicine: Investigated for its potential use in medical treatments to prevent calcification in tissues and organs.
Industry: Widely used in water treatment, detergents, and cleaning agents to prevent scale formation and enhance cleaning efficiency.
作用機序
DTPMP exerts its effects primarily through chelation, where it binds to metal ions and forms stable complexes. This prevents the metal ions from participating in unwanted reactions, such as precipitation and deposition. The molecular targets of DTPMP include metal ions like calcium, magnesium, and iron. The pathways involved in its mechanism of action include the formation of coordination bonds between the phosphonic acid groups of DTPMP and the metal ions.
類似化合物との比較
Similar Compounds
- EDTA (Ethylenediaminetetraacetic acid)
- NTA (Nitrilotriacetic acid)
- HEDP (1-Hydroxyethylidene-1,1-diphosphonic acid)
Comparison
- Chelating Efficiency : DTPMP has a higher chelating efficiency compared to EDTA and NTA, making it more effective in preventing scale formation.
- Stability : DTPMP forms more stable complexes with metal ions than HEDP, providing better long-term protection against mineral deposits.
- Environmental Impact : DTPMP is considered to have a lower environmental impact compared to NTA, which can be more persistent in the environment.
DTPMP’s unique combination of high chelating efficiency, stability, and lower environmental impact makes it a preferred choice in various applications over similar compounds.
特性
CAS番号 |
21666-86-4 |
|---|---|
分子式 |
C26H38N2O9 |
分子量 |
522.6 g/mol |
IUPAC名 |
(S)-[(4S,5R)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoic acid |
InChI |
InChI=1S/C20H26N2O2.C6H12O7/c1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18;7-1-2(8)3(9)4(10)5(11)6(12)13/h4-6,8,11,13-14,19-20,23H,3,7,9-10,12H2,1-2H3;2-5,7-11H,1H2,(H,12,13)/t13-,14-,19?,20-;2-,3-,4+,5-/m01/s1 |
InChIキー |
LFDHHWHDYXAPIG-OSPZJNBRSA-N |
異性体SMILES |
CC[C@H]1CN2CC[C@H]1CC2[C@H](C3=C4C=C(C=CC4=NC=C3)OC)O.C([C@H]([C@H]([C@@H]([C@H](C(=O)O)O)O)O)O)O |
正規SMILES |
CCC1CN2CCC1CC2C(C3=C4C=C(C=CC4=NC=C3)OC)O.C(C(C(C(C(C(=O)O)O)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![Hydroquinone, bis[bis(1-aziridinyl)phosphinate]](/img/structure/B13733572.png)




![6,7-Dihydro-2-thioureido-4-(trifluoromethyl)-5H-cyclopenta-[D]-pyrimidine](/img/structure/B13733595.png)
![(2S)-5-[carbamimidoyl-[(2,2,5,7,8-pentamethyl-3,4-dihydrochromen-6-yl)sulfonyl]amino]-2-(phenylmethoxycarbonylamino)pentanoate;cyclohexylazanium](/img/structure/B13733596.png)
![5-oxa-4,6,10,15-tetrazatetracyclo[7.6.0.03,7.010,14]pentadeca-1,3,6,8,11,14-hexaene](/img/structure/B13733597.png)
